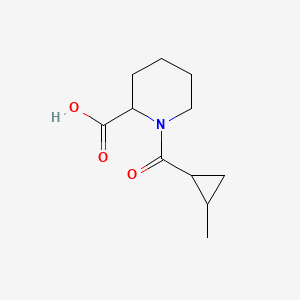

1-(2-Methylcyclopropanecarbonyl)piperidine-2-carboxylic acid

Description

1-(2-Methylcyclopropanecarbonyl)piperidine-2-carboxylic acid (CAS RN: 1032056-94-2) is a piperidine derivative featuring a carboxylic acid group at position 2 and a 2-methylcyclopropanecarbonyl substituent on the piperidine nitrogen. The cyclopropane ring introduces significant steric and electronic effects due to its inherent ring strain, while the methyl group enhances steric bulk. This compound is cataloged in chemical supplier databases, indicating its use in pharmaceutical or synthetic chemistry .

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylcyclopropanecarbonyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-7-6-8(7)10(13)12-5-3-2-4-9(12)11(14)15/h7-9H,2-6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKUSBLIDFWNGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C(=O)N2CCCCC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901179964 | |

| Record name | 1-[(2-Methylcyclopropyl)carbonyl]-2-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901179964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032056-94-2 | |

| Record name | 1-[(2-Methylcyclopropyl)carbonyl]-2-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1032056-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2-Methylcyclopropyl)carbonyl]-2-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901179964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylcyclopropanecarbonyl)piperidine-2-carboxylic acid typically involves the reaction of 2-methylcyclopropanecarbonyl chloride with piperidine-2-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylcyclopropanecarbonyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antidepressant Activity :

- Research indicates that piperidine derivatives can exhibit antidepressant properties. Compounds similar to 1-(2-Methylcyclopropanecarbonyl)piperidine-2-carboxylic acid have been studied for their ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in the treatment of depression.

-

Analgesic Effects :

- Some studies suggest that piperidine derivatives may possess analgesic properties. The structural features of this compound could contribute to its potential effectiveness in pain management.

-

Antitumor Activity :

- Preliminary investigations into piperidine-based compounds have shown promise in oncology. The unique structure of this compound may enhance its interaction with cancer cell pathways, providing a basis for further research into its antitumor efficacy.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods involving cyclization reactions and functional group modifications. The exploration of derivatives can lead to compounds with improved pharmacological profiles.

Table 1: Synthesis Overview

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Cyclization | Acidic medium | High |

| 2 | Functionalization | Base-catalyzed | Moderate |

Case Study 1: Antidepressant Efficacy

A study conducted on piperidine derivatives demonstrated that modifications at the carbonyl position could enhance binding affinity to serotonin receptors, suggesting a pathway for developing new antidepressants based on this compound.

Case Study 2: Analgesic Properties

Research on related compounds showed that specific structural motifs led to significant analgesic activity in animal models, indicating that this compound could be a candidate for further analgesic drug development.

Mechanism of Action

The mechanism of action of 1-(2-Methylcyclopropanecarbonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Modified Cyclopropane Substituents

1-(5-Methoxypyridin-2-yl)cyclopropanecarboxylic acid (CAS RN: 1282549-26-1)

- Structure : Cyclopropane directly linked to a methoxypyridine ring.

- Applications : Likely used in medicinal chemistry for target engagement with aromatic receptors .

2-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid (CAS RN: 1781383-17-2)

- Structure : Cyclopropane fused to the piperidine backbone, with a tert-butoxycarbonyl (Boc) protecting group.

- Key Differences : The Boc group is hydrolyzable, making this compound a synthetic intermediate rather than a bioactive molecule. The cyclopropane’s position (fused to piperidine) differs from the acylated cyclopropane in the target compound .

Piperidine Derivatives with Heterocyclic Substituents

(S)-1-(2,6-Dimethoxy-4-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)benzyl)piperidine-2-carboxylic acid (BMS-1/KPGCOS94)

- Structure : Bulky aromatic substituent on the piperidine nitrogen.

- The target compound’s cyclopropane offers less bulk but higher strain-induced reactivity .

1-(Pyridin-3-ylmethyl)piperidine-2-carboxylic acid

- Structure : Pyridine-methyl substituent on the piperidine nitrogen.

- Key Differences : The pyridine ring introduces aromaticity and hydrogen-bonding capability, contrasting with the cyclopropane’s aliphatic and strained nature. This may improve solubility in polar solvents .

Piperidine Carboxylic Acids with Aliphatic Substituents

(2S)-1-(Propan-2-yl)piperidine-2-carboxylic acid

- Structure : Isopropyl substituent on the piperidine nitrogen.

- Key Differences : The isopropyl group lacks the cyclopropane’s strain but provides similar steric bulk. Stereochemistry (S-configuration) is critical for chiral recognition in biological systems .

1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-2-carboxylic acid

- Structure : Tetrahydrofuran (THF) carbonyl substituent.

Biological Activity

1-(2-Methylcyclopropanecarbonyl)piperidine-2-carboxylic acid is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of a methylcyclopropyl group attached to the carbonyl carbon. Its molecular formula is , and it exhibits both acidic and basic properties due to the carboxylic acid and piperidine functionalities.

Antiviral Activity

Recent studies have explored the antiviral potential of piperidine derivatives, including this compound. Research indicates that certain piperidine compounds can inhibit viral proteases, which are crucial for viral replication. Specifically, in silico studies suggest that this compound may bind to the catalytic site of viral proteases, albeit with modest inhibitory activity against SARS-CoV-2 main protease (Mpro) .

Anti-inflammatory Effects

The anti-inflammatory properties of related piperidine compounds have been documented, suggesting that this compound may exhibit similar effects. Studies on other piperidine derivatives have shown a reduction in pro-inflammatory cytokines and mediators, indicating a potential role in managing inflammatory conditions .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Enzymatic Activity : By binding to key enzymes such as viral proteases, it may disrupt viral life cycles.

- Modulation of Signaling Pathways : It may influence inflammatory pathways by modulating cytokine release and immune cell activity.

Table 1: Summary of Biological Activities

Q & A

Q. What are the key synthetic pathways for 1-(2-Methylcyclopropanecarbonyl)piperidine-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

- Pathway 1 : Start with piperidine-2-carboxylic acid derivatives. Introduce the 2-methylcyclopropanecarbonyl group via nucleophilic acyl substitution using 2-methylcyclopropanecarbonyl chloride. Optimize conditions by maintaining low temperatures (0–5°C) and using dichloromethane as the solvent to minimize side reactions.

- Pathway 2 : Utilize coupling reagents like HATU or EDCI in the presence of DMAP to activate the carboxylic acid moiety of piperidine-2-carboxylic acid, followed by reaction with 2-methylcyclopropanecarboxylic acid. Yields >85% are achievable with stoichiometric control (1:1.2 ratio of acid to coupling reagent).

- Key Optimization Parameters :

- Temperature : Lower temperatures reduce racemization in chiral intermediates.

- Catalyst : Use DMAP (5 mol%) to enhance reaction efficiency.

Q. How is structural characterization performed for this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 239.1294 for C₁₁H₁₇NO₃).

- X-ray Crystallography : Resolve stereochemistry (e.g., R/S configuration at the piperidine ring) if chiral centers are present.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

Methodological Answer:

- Cross-Validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition studies). For example, derivatives with 80–99% inhibition rates in initial screens should be retested with purified enzyme isoforms to rule out off-target effects.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (e.g., Kd values) to compare with prior studies. Discrepancies may arise from buffer composition or temperature variations.

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., cyclopropane vs. phenyl groups) to identify critical pharmacophores.

Q. How does stereochemistry at the piperidine ring influence enzymatic interactions?

Methodological Answer:

- Chiral Separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers. Test each enantiomer in enzymatic assays (e.g., IC₅₀ for protease inhibition).

- Molecular Docking : Simulate binding poses with targets (e.g., cyclooxygenase-2). The R-enantiomer may exhibit stronger hydrogen bonding with active-site residues (e.g., Arg120).

- Case Study : (2R,3R)-3-hydroxypiperidine-2-carboxylic acid showed 10-fold higher affinity for metalloenzymes than its S-isomer.

Q. What experimental strategies elucidate metabolic pathways in vitro?

Methodological Answer:

- Phase I Metabolism : Incubate with liver microsomes and NADPH. Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the cyclopropane ring).

- Phase II Metabolism : Identify glucuronide/sulfate conjugates via enzymatic hydrolysis (e.g., β-glucuronidase treatment).

- Isotope Tracing : Incorporate ¹⁴C at the cyclopropane carbon to track metabolic fate in excretion studies.

Q. How are reaction mechanisms validated for key transformations (e.g., cyclopropane ring formation)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.